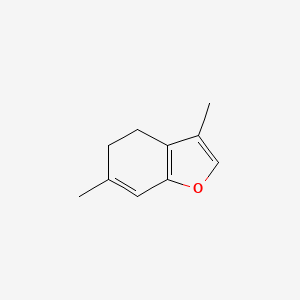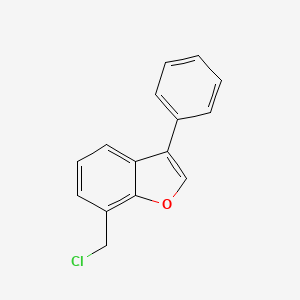
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phosphine oxide group, a tert-butyldimethylsilyl group, and a methylenecyclohexylidene moiety. Its distinct configuration and functional groups make it a valuable subject for studies in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps. One common approach is the hydrophosphinylation of allylic compounds under photoirradiation. This method generates phosphinoyl radicals that add to the allylic substrates, forming the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphinylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and substituted derivatives with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules and materials .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s phosphine oxide group is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals with anti-cancer, anti-inflammatory, or antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability, stability, and performance .
Mecanismo De Acción
The mechanism of action of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . Additionally, the compound’s ability to undergo radical addition reactions under photoirradiation makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog that lacks the tert-butyldimethylsilyl and methylenecyclohexylidene groups.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phosphine oxides with different substituents: Various phosphine oxides with different alkyl or aryl substituents on the phosphorus atom.
Uniqueness
The uniqueness of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its combination of functional groups. The presence of the tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability. The methylenecyclohexylidene moiety introduces rigidity and additional reactivity, making this compound a versatile and valuable reagent in various fields of research .
Propiedades
Número CAS |
104846-75-5 |
|---|---|
Fórmula molecular |
C27H37O2PSi |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
tert-butyl-[(3Z)-3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3/b23-19- |
Clave InChI |
OFSDSMTXHBTJEI-NMWGTECJSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC1CCC(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)




![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)


![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)




